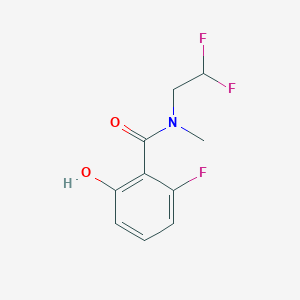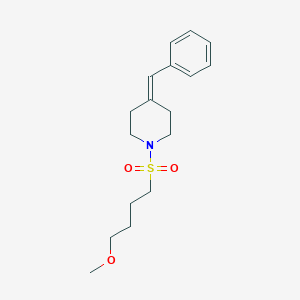![molecular formula C19H18ClN3O2S B7662052 N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7662052.png)
N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide, also known as CMIO, is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide is not fully understood. However, studies have suggested that it may act on different targets, such as enzymes and receptors, to exert its effects. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This inhibition leads to DNA damage and cell death. In neurodegenerative diseases, this compound has been found to activate the Nrf2-ARE pathway, a signaling pathway that regulates the expression of antioxidant and detoxifying enzymes. This activation leads to the reduction of oxidative stress and neuroinflammation. In inflammation, this compound has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This inhibition leads to the reduction of inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and cause DNA damage. In neurodegenerative diseases, this compound has been found to reduce oxidative stress, prevent neuroinflammation, and protect neurons from cell death. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines, inhibit the activity of NF-κB, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to be stable under different conditions. It has also been found to have low toxicity and high selectivity for its targets. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and efficacy. It also has limited pharmacokinetic data, which makes it difficult to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation. Another direction is to study its mechanism of action in more detail, to identify its targets and pathways. Additionally, future studies could focus on improving its solubility and pharmacokinetic properties, to enhance its efficacy and bioavailability. Finally, more research is needed to determine its safety and toxicity profile, to ensure its potential as a safe and effective therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method involves the reaction of different compounds in the presence of a catalyst. Its mechanism of action is not fully understood, but it has been found to act on different targets to exert its effects. It has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound has the potential to be a valuable therapeutic agent for cancer, neurodegenerative diseases, and inflammation.
Métodos De Síntesis
The synthesis of N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide involves the reaction of 2-methylsulfanyl-1H-imidazole, 3-chloro-2-(methoxymethyl)aniline, and 3-aminobenzamide in the presence of a catalyst. The reaction takes place in a solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The product is then purified using different techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide has been used in various scientific research applications, such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, this compound has been studied for its neuroprotective effects. It has been found to protect neurons from oxidative stress and prevent neuroinflammation. In inflammation research, this compound has been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-12-15-16(20)7-4-8-17(15)22-18(24)13-5-3-6-14(11-13)23-10-9-21-19(23)26-2/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXTWIBNLRZQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)N3C=CN=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)pyrimidin-4-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7661982.png)
![3-[4-(2-Oxopyrrolidin-1-yl)piperidin-1-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7661983.png)
![1-[4-(5-Ethyl-3-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-2-pyridin-2-ylethanone](/img/structure/B7661988.png)
![5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide](/img/structure/B7661996.png)
![1-[5-[(3,4-Difluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]piperidine](/img/structure/B7662010.png)
![1-[3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propyl]pyrrolidine-2,5-dione](/img/structure/B7662012.png)
![4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B7662014.png)
![1-Cyclohexyl-2-[[4-(2-methylprop-2-enyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7662025.png)
![3-(3-Chlorophenyl)-1-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)propan-1-one](/img/structure/B7662026.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7662040.png)
![1-[2-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B7662045.png)
![[4-(4-Fluorophenyl)-5-methylthiophen-2-yl]-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7662054.png)
